molecular formula C15H12O B3052548 2-Methoxyanthracene CAS No. 42298-28-2

2-Methoxyanthracene

Cat. No.: B3052548
CAS No.: 42298-28-2
M. Wt: 208.25 g/mol
InChI Key: PKBMZUCVKZJZSZ-UHFFFAOYSA-N
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Description

2-Methoxyanthracene is a non-natural polycyclic aromatic compound derived from anthracene. It is characterized by the presence of a methoxy group (-OCH3) attached to the second carbon of the anthracene structure.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Methoxyanthracene can be synthesized through several methods. One common approach involves the reaction of phthalic anhydride with methoxybenzene in the presence of a Lewis acid catalyst, followed by cyclization and dehydrogenation steps . Another method involves the bromination of anthracene followed by nucleophilic substitution with methoxide ions .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthesis typically involves scalable organic reactions such as Friedel-Crafts acylation and subsequent functional group transformations. The use of efficient catalysts and optimized reaction conditions is crucial for large-scale production .

Chemical Reactions Analysis

Types of Reactions: 2-Methoxyanthracene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 2-Methoxyanthracene primarily involves its interaction with light and subsequent electronic transitions. The methoxy group influences the electronic distribution within the anthracene ring, enhancing its photophysical properties. This makes it suitable for applications in light-emitting devices and as a photosensitizer in various chemical reactions .

Comparison with Similar Compounds

Uniqueness: 2-Methoxyanthracene is unique due to the specific placement of the methoxy group, which significantly alters its electronic properties compared to other anthracene derivatives. This unique structure makes it particularly useful in applications requiring specific photophysical characteristics .

Biological Activity

2-Methoxyanthracene, a derivative of anthracene, has garnered attention in the scientific community due to its diverse biological activities. This article explores its properties, mechanisms of action, and potential applications in medicine, particularly focusing on its antitumor, antibacterial, and antioxidant effects.

Chemical Structure and Properties

This compound is characterized by the presence of a methoxy group at the second position of the anthracene structure. Its molecular formula is C15H12OC_{15}H_{12}O with a molecular weight of 224.26 g/mol. The compound’s hydrophobic nature contributes to its biological activity, as indicated by its Log P value, which influences its absorption and distribution in biological systems.

Antitumor Activity

Numerous studies have highlighted the antitumor potential of this compound. Research indicates that this compound can induce apoptosis in various cancer cell lines. For instance:

  • NCI-H460 Lung Cancer Cells : In studies involving NCI-H460 cells, this compound demonstrated significant cytotoxic effects. The compound was shown to activate caspases (caspase-3 and caspase-9), leading to apoptotic cell death through both mitochondrial and death receptor pathways .
  • Mechanisms of Action : The antitumor activity is believed to be mediated through the generation of reactive oxygen species (ROS) and the modulation of key signaling pathways involved in cell survival and proliferation .

Antibacterial Activity

This compound exhibits notable antibacterial properties against a range of pathogenic bacteria:

  • Gram-positive and Gram-negative Bacteria : Studies have reported that this compound displays potent antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were found to be less than 10 μg/mL for several tested strains .

Antioxidant Activity

The antioxidant potential of this compound has also been investigated. It is known to scavenge free radicals effectively, which may contribute to its protective effects against oxidative stress-related diseases. The compound's ability to enhance cellular antioxidant defenses has been documented in various experimental models .

Case Studies and Research Findings

Several case studies have examined the biological activities of this compound:

  • Study on Lung Cancer Cells : A study published in Cancer Letters demonstrated that treatment with this compound resulted in a significant decrease in cell viability in NCI-H460 lung cancer cells, with marked morphological changes indicative of apoptosis .
  • Antibacterial Efficacy : Another study highlighted the effectiveness of this compound against multi-drug resistant bacterial strains, suggesting its potential as a lead compound for developing new antibacterial agents .
  • Antioxidant Mechanism : Research published in Molecules elucidated the mechanism by which this compound enhances intracellular antioxidant levels, thereby reducing oxidative damage in neuronal cells .

Data Tables

Biological ActivityTest Organisms/Cell LinesObserved EffectsReferences
AntitumorNCI-H460 Lung Cancer CellsInduced apoptosis via caspase activation
AntibacterialStaphylococcus aureus, E. coliMIC < 10 μg/mL
AntioxidantNeuronal cellsIncreased antioxidant levels

Properties

IUPAC Name

2-methoxyanthracene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12O/c1-16-15-7-6-13-8-11-4-2-3-5-12(11)9-14(13)10-15/h2-10H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKBMZUCVKZJZSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=CC3=CC=CC=C3C=C2C=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90468190
Record name 2-methoxyanthracene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90468190
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42298-28-2
Record name 2-methoxyanthracene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90468190
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A well-stirred mixture of 20 g zinc dust, 2 ml Fehling I solution, and 120 ml of water was added to a suspension of 8 g 2-methoxy-9-anthrone and 200 ml of 10% aqueous sodium hydroxide. The mixture was refluxed for 30 minutes and filtered hot to give a gray solid. The solid was heated on a steam bath and swirled vigorously while 120 ml of conc. hydrochloric acid were added drop by drop over a 40 min. period. A crude, slightly yellow solid was collected on a Buchner funnel, washed with 100 ml water and 50 ml methanol, and then crystallized from benzene twice to give 6.4 g (86%) of plate-like crystals: mp. 182.5°-183.5° C. (lit.* mp 163-165). IR (KBr): 1635, 1480, 1465, 1435, 1345, 1220-1175, 1300-1270, 1025, 950, 880, 800, 740 cm-1. 1H NMR (CDCl3 /TMS): δ8.3 (1 H, s, anthrancenyl meso proton), 8.2 (H, s, anthracenyl meso proton, 7.75-8.05 (3 H, m, oxyanthracenyl protons), 7.05-7.50 (4 H, m, oxyanthracenyl protons), 3.95 (3 H, s, ArOCH3).
Quantity
8 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step One
Quantity
120 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
ArOCH3
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
20 g
Type
catalyst
Reaction Step Five
Name
Quantity
120 mL
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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